molecular formula C8H4BrIN2O2 B1292526 4-Brom-3-iod-1H-indazol-6-carbonsäure CAS No. 885523-54-6

4-Brom-3-iod-1H-indazol-6-carbonsäure

Katalognummer: B1292526
CAS-Nummer: 885523-54-6
Molekulargewicht: 366.94 g/mol
InChI-Schlüssel: HKOYFXWLVUSWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and iodine atoms at the 4 and 3 positions, respectively, and a carboxylic acid group at the 6 position. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most notable applications of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is in the field of oncology. Various studies have demonstrated its potential as an antitumor agent:

  • Polo-like Kinase Inhibition : A series of indazole derivatives, including those based on 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, have been synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Compounds derived from this scaffold exhibited single-digit nanomolar activity against PLK4, with some candidates showing efficacy in reducing tumor growth in mouse models of colon cancer .
  • Bcr-Abl Inhibition : Research has indicated that derivatives of indazole can serve as potent inhibitors of the Bcr-Abl protein, which is crucial in certain leukemias. For instance, a compound structurally related to 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid demonstrated comparable potency to Imatinib against both wild-type and mutant forms of Bcr-Abl .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies have shown that indazole derivatives can exhibit significant antibacterial and antifungal activities:

  • Broad-Spectrum Activity : Compounds containing the indazole structure have been tested against various bacterial strains, showing promising results. For example, certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .

Other Therapeutic Applications

Beyond its antitumor and antimicrobial activities, 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid has been investigated for additional therapeutic roles:

  • Inhibition of Enzymatic Activity : Some studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to exhibit inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression .

Data Table: Summary of Research Findings

Application Activity Reference
AntitumorInhibition of PLK4
AntitumorBcr-Abl inhibition
AntimicrobialActivity against S. aureus and E. coli
Enzyme InhibitionIDO inhibition

Analyse Chemischer Reaktionen

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, and proteins. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the biological context and the specific target being studied .

Biologische Aktivität

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a halogenated indazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid has the molecular formula C₉H₅BrI N₂ O₂ and a molecular weight of approximately 304.95 g/mol. The presence of bromine and iodine atoms in its structure enhances its pharmacological properties by influencing binding affinities to various biological targets.

Biological Activity Overview

Research indicates that 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has been evaluated for its potential to inhibit various cancer cell lines through mechanisms such as kinase inhibition.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent against specific pathogens.

The biological activity of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on kinases such as GSK-3β and IKKβ. These interactions are crucial for regulating cellular signaling pathways involved in cell proliferation and inflammation.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
4-Bromo-3-iodo-1H-indazole-6-carboxylic acidGSK-3β50
StaurosporineGSK-3β8
Compound IIIKKβ30

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid:

  • Antitumor Activity : A study demonstrated that this compound effectively inhibits tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression. For instance, it was shown to reduce cell viability in various cancer cell lines at concentrations lower than those required for cytotoxicity in normal cells .
  • Anti-inflammatory Studies : In experiments using BV2 microglial cells, the compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Preliminary tests revealed that 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid exhibited antimicrobial activity against several bacterial strains, suggesting its utility in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Indazole Derivatives

Compound NameKey FeaturesBiological Activity
6-Bromo-1H-indazole-4-carboxaldehydeSimilar indazole core; different functional groupsModerate anticancer activity
1H-indazole-3-carboxaldehydeCarboxaldehyde group instead of carboxylic acidLimited biological activity
4-Bromo-6-fluoro-3-iodo-1H-indazoleContains fluorine; alters reactivityEnhanced kinase inhibition

The unique substitution pattern of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid contributes to its distinct pharmacological profile compared to these similar compounds.

Eigenschaften

IUPAC Name

4-bromo-3-iodo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOYFXWLVUSWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646398
Record name 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-54-6
Record name 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.